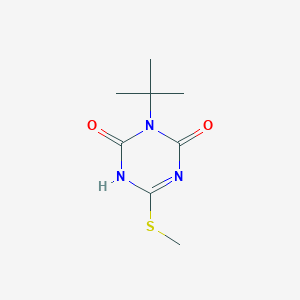
17-Allyl-7,8-didehydro-4,5alpha-epoxy-14-hydroxy-3-methoxy-morphinan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Allyl-7,8-didehydro-4,5alpha-epoxy-14-hydroxy-3-methoxy-morphinan-6-one is a complex organic compound belonging to the morphinan class. This compound is structurally related to several well-known opioids and has significant pharmacological properties. It is characterized by its unique morphinan backbone, which includes an epoxy bridge and various functional groups that contribute to its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-Allyl-7,8-didehydro-4,5alpha-epoxy-14-hydroxy-3-methoxy-morphinan-6-one typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the Morphinan Core: The initial step involves the construction of the morphinan skeleton through a series of cyclization reactions.
Introduction of Functional Groups:
Final Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems and continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
17-Allyl-7,8-didehydro-4,5alpha-epoxy-14-hydroxy-3-methoxy-morphinan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
17-Allyl-7,8-didehydro-4,5alpha-epoxy-14-hydroxy-3-methoxy-morphinan-6-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Due to its structural similarity to opioids, it is investigated for its potential analgesic and therapeutic properties.
Industry: The compound is used in the development of new pharmaceuticals and chemical processes.
Mécanisme D'action
The mechanism of action of 17-Allyl-7,8-didehydro-4,5alpha-epoxy-14-hydroxy-3-methoxy-morphinan-6-one involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved include the inhibition of neurotransmitter release and the activation of intracellular signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morphine: A naturally occurring opioid with a similar morphinan structure.
Codeine: Another naturally occurring opioid with structural similarities.
Naloxone: A synthetic opioid antagonist with a related structure.
Uniqueness
17-Allyl-7,8-didehydro-4,5alpha-epoxy-14-hydroxy-3-methoxy-morphinan-6-one is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H21NO4 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-prop-2-enyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H21NO4/c1-3-9-21-10-8-19-16-12-4-5-14(24-2)17(16)25-18(19)13(22)6-7-20(19,23)15(21)11-12/h3-7,15,18,23H,1,8-11H2,2H3/t15-,18+,19+,20-/m1/s1 |
Clé InChI |
YQVRERUTXIAKPX-XFWGSAIBSA-N |
SMILES isomérique |
COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC=C)[C@@H](O2)C(=O)C=C5)O)C=C1 |
SMILES canonique |
COC1=C2C3=C(CC4C5(C3(CCN4CC=C)C(O2)C(=O)C=C5)O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl (2Z,5S,6E)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B15290725.png)
![N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide](/img/structure/B15290728.png)

![Tert-butyl 3-[(4-chlorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate](/img/structure/B15290739.png)


![N-[(1S)-1-(4-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290757.png)
![9-Acetylazathioprine (9-Acetyl-6-[(1-methyl-4-nitroimidazol-5-yl)thio]purine)](/img/structure/B15290759.png)
![6-Bromo-5-oxo-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15290761.png)


